2-(benzylsulfanyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with the molecular formula C21H23N3O3S and a molecular weight of 397.49 g/mol
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may find use in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-(benzylsulfanyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets and pathways. The benzoxazole ring and morpholine moiety suggest potential interactions with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide include other benzoxazole derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. Examples of similar compounds include:
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.
Morpholine-containing compounds: Used in various industrial applications and as intermediates in pharmaceutical synthesis.
This compound stands out due to its unique combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21(15-28-14-16-4-2-1-3-5-16)22-17-6-7-20-18(12-17)19(23-27-20)13-24-8-10-26-11-9-24/h1-7,12H,8-11,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUSJVVVDXZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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